molecular formula C8H10BrNO2 B13479497 2-(1-Amino-2-hydroxyethyl)-5-bromophenol

2-(1-Amino-2-hydroxyethyl)-5-bromophenol

Cat. No.: B13479497
M. Wt: 232.07 g/mol
InChI Key: OCMZLIPLJLNCOA-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-5-bromophenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-bromophenol typically involves the bromination of phenol followed by the introduction of the amino and hydroxyethyl groups. One common method involves the reaction of 5-bromophenol with ethylene oxide in the presence of a base to form 2-(2-hydroxyethyl)-5-bromophenol. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-5-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-5-bromophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)-4-bromophenol
  • 2-(1-Amino-2-hydroxyethyl)-6-bromophenol
  • 2-(1-Amino-2-hydroxyethyl)-5-chlorophenol

Uniqueness

2-(1-Amino-2-hydroxyethyl)-5-bromophenol is unique due to the specific positioning of the amino, hydroxyl, and bromine groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specific uses .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-5-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2

InChI Key

OCMZLIPLJLNCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(CO)N

Origin of Product

United States

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